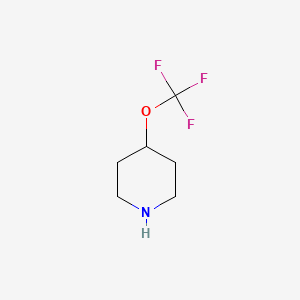

4-(Trifluoromethoxy)piperidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQGFIISHCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)piperidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

4-(Trifluoromethoxy)piperidine is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique combination of a conformationally restricted piperidine ring and the electron-withdrawing, lipophilic trifluoromethoxy group offers a compelling set of properties for the design of novel therapeutics. The piperidine moiety is a well-established scaffold in numerous approved drugs, valued for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1] The introduction of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable tool for overcoming common challenges in drug development.[2][3]

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights for its strategic deployment in drug discovery programs.

Physicochemical and Structural Properties

The strategic incorporation of the trifluoromethoxy group onto the piperidine scaffold imparts a unique set of physicochemical characteristics that are highly advantageous for drug design.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its closely related analogue, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is presented below. It is important to distinguish between these two compounds, as the latter contains an additional phenoxy linker.

| Property | This compound | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | Source(s) |

| Molecular Formula | C₆H₁₀F₃NO | C₁₂H₁₄F₃NO₂ | [4] |

| Molecular Weight | 169.14 g/mol | 261.24 g/mol | [4] |

| Appearance | Not specified in detail; likely a liquid or low-melting solid | White to light yellow powder/crystal | [5] |

| Melting Point | Not available | 71-73 °C | [5] |

| Boiling Point | Not available | 292.2 ± 40.0 °C (Predicted) | [5] |

| Density | Not available | 1.230 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | Not available | 9.65 ± 0.10 (Predicted) | [5] |

Structural Analysis and Conformation

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by the steric bulk and electronic properties of the substituent.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the known synthesis and the characteristic spectral properties of related compounds, the following is a representative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons on C3 and C5. The proton at C4, bearing the trifluoromethoxy group, would also be a multiplet. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display distinct signals for the four unique carbons of the piperidine ring. The carbon bearing the trifluoromethoxy group (C4) would be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy group.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

-

N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

-

C-H stretches: Strong bands in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the piperidine ring.

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether linkage.

-

C-F stretches: Strong, characteristic bands in the 1000-1400 cm⁻¹ region, which are often intense and can be diagnostic for the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments related to the trifluoromethoxy group. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidine derivatives, leading to the formation of stable iminium ions.[1][9]

Synthesis of this compound

A multi-gram synthesis of this compound has been reported, proceeding in five stages from 4-hydroxypiperidine with an overall yield of 40%.[4] The key transformation involves the introduction of the trifluoromethoxy group using the Hiyama method, which proceeds via a xanthate intermediate.[4]

Experimental Protocol: A Representative Multi-Step Synthesis

The following protocol is an illustrative synthesis based on published methods.[4]

Step 1: N-Acylation of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride and stir the reaction mixture at room temperature until completion.

-

Work up the reaction to isolate N-benzoyl-4-hydroxypiperidine.

Step 2: Formation of the S-Methyl Xanthate

-

Dissolve N-benzoyl-4-hydroxypiperidine in a suitable solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride) at 0 °C.

-

Add carbon disulfide, followed by methyl iodide.

-

Stir the reaction at room temperature and then work up to obtain the corresponding S-methyl xanthate.

Step 3: Desulfurization/Fluorination (Hiyama Reaction)

-

Dissolve the S-methyl xanthate in an appropriate solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide and Olah's reagent (a mixture of hydrogen fluoride and pyridine).

-

Carefully monitor the reaction until completion.

-

Quench the reaction and purify the product to yield N-benzoyl-4-(trifluoromethoxy)piperidine.

Step 4: Reduction of the Amide

-

Reduce the N-benzoyl group to a benzyl group using a suitable reducing agent (e.g., lithium aluminum hydride) in a solvent like tetrahydrofuran.

-

Work up the reaction to isolate N-benzyl-4-(trifluoromethoxy)piperidine.

Step 5: Deprotection

-

Remove the N-benzyl protecting group using a reagent such as 1-chloroethyl chloroformate.

-

Follow up with a methanolysis step to release the free amine.

-

Purify the final product to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethoxy group is a bioisostere of other functional groups, such as the methoxy or chloro groups, but it offers distinct advantages that make it highly attractive for drug design.

The Trifluoromethoxy Group as a "Super Methoxy"

The -OCF₃ group is often considered a "super methoxy" group due to its enhanced properties:

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[2] This is particularly beneficial for developing drugs that target the central nervous system.

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic centers, such as the nitrogen in the piperidine ring. This can be advantageous for optimizing a drug's absorption, distribution, and target engagement.

-

Conformational Effects: The steric bulk and electronic properties of the trifluoromethoxy group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a desired orientation for binding to a biological target.

Case Study: A Building Block for Antitubercular Agents

While a marketed drug containing the this compound moiety has not been identified, its close analog, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis.[2] This highlights the value of the trifluoromethoxy-substituted piperidine scaffold in developing potent therapeutic agents. Furthermore, 4-[4-(trifluoromethoxy)phenoxy]piperidine itself is used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents, demonstrating the broader utility of this structural motif in the search for new treatments for infectious diseases.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally defined piperidine scaffold and the advantageous properties of the trifluoromethoxy group provides medicinal chemists with a powerful tool to address challenges related to metabolic stability, lipophilicity, and target engagement. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the development of the next generation of medicines.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]

-

Logvinenko, I. G., Dolovanyuk, V. G., & Kondratov, I. S. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(2), 3-9. [Link]

- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central. [Link]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

19Flourine NMR. Joseph-Schoeniger.com. [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2019). PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth technical overview of the synthesis and key physicochemical characteristics of 4-(Trifluoromethoxy)piperidine, a valuable saturated heterocyclic building block for the development of novel therapeutics.

The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its ability to impart desirable aqueous solubility and to serve as a versatile anchor for a variety of substituents. The introduction of a trifluoromethoxy group at the 4-position of the piperidine ring yields a compound with significant potential for creating new chemical entities with improved drug-like properties. This document details a robust synthetic pathway and presents the core spectroscopic data essential for the unambiguous identification and utilization of this compound in a research and development setting.

Chemical Structure and Properties

Below is a summary of the key identifiers and properties for this compound. It is important to note that while extensive spectroscopic data is available for structural confirmation, specific physical properties such as melting and boiling points are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₃NO | [Calculated] |

| Molecular Weight | 169.15 g/mol | [Calculated] |

| Chemical Structure | See Figure 1 | N/A |

Synthesis of this compound

A reliable multi-gram synthesis of this compound has been developed, proceeding through a five-step sequence starting from commercially available 4-hydroxypiperidine.[1][2][3][4] This pathway involves the protection of the piperidine nitrogen, introduction of the trifluoromethoxy group via a Hiyama-type reaction, and subsequent deprotection steps. The overall synthetic scheme is depicted below.

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the literature.[1][2][3][4]

Step 1: N-Benzoylation of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine, add a suitable base (e.g., triethylamine or aqueous sodium hydroxide).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzoyl-4-hydroxypiperidine.

Step 2: Formation of the S-Methyl Xanthate Intermediate

-

To a solution of N-benzoyl-4-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF), add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add carbon disulfide (CS₂) and stir for an additional 2 hours.

-

Add methyl iodide (MeI) and continue stirring overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the S-methyl xanthate intermediate.

Step 3: Trifluoromethoxylation (Hiyama Method)

-

Dissolve the S-methyl xanthate intermediate in an anhydrous solvent.

-

In a separate vessel, prepare Olah's reagent (a mixture of pyridine and hydrogen fluoride).[5][6][7][8][9]

-

Cool the solution of the xanthate and add N-bromosuccinimide (NBS) and Olah's reagent.

-

Stir the reaction at the appropriate temperature until the starting material is consumed.

-

Carefully quench the reaction and perform an extractive workup.

-

Purify the product to yield N-benzoyl-4-(trifluoromethoxy)piperidine.

Step 4: Reduction of the N-Benzoyl Group

-

Reduce the amide functionality of N-benzoyl-4-(trifluoromethoxy)piperidine to the corresponding N-benzyl amine. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane complexes.

Step 5: N-Debenzylation

-

Dissolve the N-benzyl-4-(trifluoromethoxy)piperidine in a suitable solvent.

-

Add 1-chloroethyl chloroformate and stir the reaction mixture.

-

After the reaction is complete, add methanol to decompose the intermediate carbamate.

-

Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the final product.

-

Neutralize with a base and extract with an organic solvent to yield this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the characteristic chemical shifts observed in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | ~4.0-4.2 | m | |

| H-2, H-6 (axial) | ~2.6-2.8 | m | |

| H-2, H-6 (equatorial) | ~3.0-3.2 | m | |

| H-3, H-5 (axial) | ~1.6-1.8 | m | |

| H-3, H-5 (equatorial) | ~1.9-2.1 | m | |

| NH | broad s |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (ppm) |

| C-4 | ~75-77 |

| C-2, C-6 | ~44-46 |

| C-3, C-5 | ~32-34 |

| -OCF₃ | ~121 (q, ¹JCF ≈ 257 Hz) |

Table 3: ¹⁹F NMR Spectroscopic Data

| Fluorine Atoms | Chemical Shift (ppm) |

| -OCF₃ | ~ -59 to -61 |

Mass Spectrometry

Mass spectrometric analysis provides crucial information for confirming the molecular weight of this compound.

Table 4: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| ESI | 170.0738 | Consistent with calculated value |

The fragmentation pattern in the mass spectrum is also consistent with the structure of a substituted piperidine, often showing characteristic losses of fragments from the ring.[1][10]

Chemical Reactivity and Stability

This compound is a secondary amine and exhibits reactivity typical of this functional group. The piperidine nitrogen is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and reductive amination. The trifluoromethoxy group is generally stable under a wide range of reaction conditions, making it a robust substituent for multi-step syntheses. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

The unique combination of a piperidine core and a trifluoromethoxy substituent makes this compound an attractive building block for medicinal chemistry. The trifluoromethoxy group can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and favorably influence the pKa of the piperidine nitrogen. These properties are highly desirable in the design of new drug candidates targeting a wide range of biological targets.

Caption: Role of this compound in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and key physicochemical characteristics of this compound. The detailed synthetic protocol and extensive spectroscopic data serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. The unique properties conferred by the trifluoromethoxy group make this piperidine derivative a promising building block for the creation of novel and improved therapeutic agents.

References

-

Lima, L. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Wikipedia. (n.d.). Olah reagent. Wikipedia. [Link]

-

ResearchGate. (2021). (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. ResearchGate. [Link]

-

Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

- Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707.

-

Merck Index. (n.d.). Olah's Reagent. Merck Index. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021). APA - Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021). Turabian - Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

ResearchGate. (2020). Olah's Reagent Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]

-

ResearchGate. (n.d.). Ivan G. Logvinenko's research works. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

-

Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Chinese Journal of Organic Chemistry. (n.d.). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

ResearchGate. (2021). (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. ResearchGate. [Link]

Sources

- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Olah reagent - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Olah's Reagent [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-(Trifluoromethoxy)piperidine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Trifluoroalkoxylated Moieties in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant attention. Its unique electronic properties—acting as a strong electron-withdrawing group yet being highly lipophilic—make it a "super-methyl" or a lipophilic hydrogen bond acceptor, capable of enhancing metabolic stability, binding affinity, and membrane permeability.

This guide provides an in-depth technical overview of 4-(trifluoromethoxy)piperidine, a key heterocyclic building block that marries the privileged piperidine scaffold with the advantageous trifluoromethoxy group. The piperidine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to confer aqueous solubility and occupy specific vectors in protein binding pockets. The combination of these two moieties in this compound creates a versatile and high-value intermediate for the synthesis of novel therapeutic agents.

Core Molecular Identity

The foundational information for this compound and its common salt form is summarized below. It is crucial to distinguish this compound from structurally similar but distinct molecules such as 4-[4-(trifluoromethoxy)phenoxy]piperidine and 4-(trifluoromethyl)piperidine, which are often conflated in chemical databases.

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 1206984-05-5[1] | 1612172-50-5[2][3][4] |

| Molecular Formula | C₆H₁₀F₃NO | C₆H₁₁ClF₃NO[2][3][4] |

| Molecular Weight | 169.15 g/mol | 205.60 g/mol [2] |

| Structure | OCF₃-substituted piperidine | Hydrochloride salt of the OCF₃-substituted piperidine |

Synthesis and Mechanistic Insights

The preparation of this compound is a non-trivial synthetic challenge. A robust and scalable multi-gram synthesis has been developed, starting from the commercially available 4-hydroxypiperidine. This multi-stage process highlights key chemical transformations and protection strategies essential for handling the reactive piperidine nitrogen.[1]

The overall synthetic pathway can be visualized as follows:

Caption: Multi-stage synthesis of this compound.

Experimental Protocol: A Step-by-Step Methodology

The following protocol is based on the synthetic approach developed by Logvinenko et al.[1]. This method is designed for preparative scale and involves several critical steps that require careful execution.

Stage 1: N-Acylation (Protection)

-

Rationale: The secondary amine of the piperidine ring is highly nucleophilic and would interfere with subsequent reactions. Protection as a benzoyl amide reduces its reactivity and provides a stable intermediate for the fluorination steps.

-

Procedure:

-

Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Cool the mixture in an ice bath (0 °C).

-

Add benzoyl chloride dropwise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove excess reagents and isolate the N-benzoyl-4-hydroxypiperidine product.

-

Stage 2 & 3: Trifluoromethoxylation via Hiyama Method

-

Rationale: This two-step sequence is the core of the synthesis for installing the -OCF₃ group. The alcohol is first converted to an S-methyl xanthate. This intermediate then undergoes a fluorodesulfurization reaction using an electrophilic bromine source (N-bromosuccinimide, NBS) and a fluoride source (Olah's reagent, pyridine-poly(hydrogen fluoride)), a method pioneered by Hiyama.

-

Procedure:

-

Xanthate Formation: Deprotonate the alcohol of N-benzoyl-4-hydroxypiperidine with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF). Add carbon disulfide (CS₂) followed by methyl iodide (MeI) to form the S-methyl xanthate intermediate.

-

Fluorodesulfurization: Dissolve the xanthate intermediate in an appropriate solvent. Add NBS and Olah's reagent carefully at low temperature. This step should be performed in a fume hood with appropriate personal protective equipment due to the corrosive nature of the reagents.

-

Upon completion, quench the reaction carefully and perform an extractive work-up to isolate N-benzoyl-4-(trifluoromethoxy)piperidine.

-

Stage 4 & 5: N-Deprotection

-

Rationale: The robust benzoyl protecting group requires a two-step removal. First, the amide is reduced to a more labile N-benzyl group. Subsequently, the benzyl group is cleaved using 1-chloroethyl chloroformate (ACE-Cl) in a von Braun reaction, which yields the hydrochloride salt of the final product after a methanol quench.

-

Procedure:

-

Amide Reduction: Reduce the N-benzoyl group to an N-benzyl group using a suitable reducing agent (e.g., borane or lithium aluminum hydride).

-

Debenzylation: Treat the N-benzyl intermediate with 1-chloroethyl chloroformate. This forms a carbamate intermediate which is then solvolyzed (e.g., with methanol) to release the secondary amine, typically as its hydrochloride salt.

-

Neutralize with a base and extract to obtain the free base of this compound.

-

Physicochemical Properties and Structural Analysis

The introduction of the trifluoromethoxy group significantly impacts the properties of the piperidine ring. While comprehensive experimental data for this specific molecule is not widely published, key properties can be inferred from its structure and related compounds.

| Property | Value/Description | Rationale & Impact |

| pKa | (Estimated) ~8.5-9.5 | The piperidine nitrogen remains basic, allowing for salt formation to improve solubility. The electron-withdrawing -OCF₃ group may slightly reduce the basicity compared to an unsubstituted piperidine. |

| logP | (Estimated) ~1.5-2.5 | The -OCF₃ group is highly lipophilic, increasing the overall lipophilicity compared to 4-hydroxypiperidine. This enhances membrane permeability, a key factor in drug absorption and distribution. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. The hydrochloride salt exhibits enhanced aqueous solubility.[2] | The free base is suitable for organic reactions and formulation in lipid-based systems. The hydrochloride salt is preferred for aqueous formulations and biological assays. |

| Stability | The trifluoromethoxy group is chemically robust and resistant to metabolic degradation, particularly in comparison to methoxy (-OCH₃) groups which are prone to O-dealkylation. | This metabolic stability is a primary driver for its use in drug design, leading to improved pharmacokinetic profiles and longer half-lives of drug candidates. |

Spectroscopic Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt would show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would appear as downfield multiplets, while the protons on carbons 3 and 5 would be further upfield. The proton at position 4, attached to the carbon bearing the -OCF₃ group, would exhibit a distinct chemical shift.[5]

-

¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbons of the piperidine ring. The carbon at position 4 would be significantly affected by the attached -OCF₃ group, and its signal would likely show coupling to the fluorine atoms (a quartet).

-

¹⁹F NMR: A single sharp singlet would be expected in the fluorine NMR spectrum, characteristic of the -OCF₃ group. Its chemical shift provides definitive evidence of the group's presence.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, confirming the elemental composition of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its utility stems from the advantageous properties conferred by the trifluoromethoxy group.

Caption: Role of this compound in medicinal chemistry.

Key Advantages in Drug Design:

-

Metabolic Stability: The primary reason for incorporating the -OCF₃ group is to block metabolic oxidation. Aliphatic and aromatic methoxy groups are often liabilities in drug candidates due to rapid cleavage by cytochrome P450 enzymes. The strong C-F bonds in the trifluoromethoxy group are highly resistant to this metabolic pathway.

-

Lipophilicity and Permeability: The trifluoromethoxy group significantly increases lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier. This is particularly valuable for developing drugs targeting the central nervous system (CNS).

-

Modulation of Basicity: The electron-withdrawing nature of the -OCF₃ group can subtly tune the pKa of the piperidine nitrogen. This allows for fine-tuning of the ionization state of the molecule at physiological pH, which can impact receptor binding, solubility, and off-target effects.

-

Novel Interactions: The unique electronic nature of the -OCF₃ group can lead to novel and favorable interactions within a protein's binding site, such as dipole-dipole interactions or serving as a lipophilic hydrogen bond acceptor, potentially increasing the potency of the drug candidate.

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, its use as a building block is an active area of research in pharmaceutical development, particularly for targets in oncology, neuroscience, and infectious diseases.

Safety and Handling

As with any laboratory chemical, this compound and its salts should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.

A material safety data sheet (MSDS) for the hydrochloride salt is available and should be consulted for detailed safety information.[3]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. It provides medicinal chemists with a ready-to-use scaffold that combines the desirable features of the piperidine ring with the metabolic stability and unique electronic profile of the trifluoromethoxy group. Its robust synthesis, though challenging, makes it accessible for creating next-generation therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. As the demand for more stable, potent, and brain-penetrant drugs continues to grow, the importance of building blocks like this compound is set to increase, solidifying its role as a privileged component in the medicinal chemist's toolbox.

References

-

Wonder Chemical. This compound hydrochloride 1612172-50-5. Available at: [Link]

- Logvinenko, I. G.; Dolovanyuk, V. G.; Kondratov, I. S. The Preparative Synthetic Approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry. 2021, 19 (1), 3-9.

Sources

- 1. Buy this compound (EVT-1719815) | 1206984-05-5 [evitachem.com]

- 2. This compound hydrochloride 1612172-50-5 C6H11ClF3NO 205.60 g/mol-Products Wonder [wonder-chem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 1612172-50-5 this compound hydrochloride [king-pharm.com]

- 5. This compound hydrochloride(1612172-50-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)piperidine: An Analysis of Available Data

A comprehensive in-depth technical guide on the solubility and stability of 4-(Trifluoromethoxy)piperidine cannot be constructed at this time due to a significant lack of publicly available experimental data. While the synthesis of this compound is documented, detailed characterization of its physicochemical properties, particularly its solubility in various solvents and its stability under different environmental conditions, is not present in the accessible scientific literature or commercial technical data sheets.

This document will summarize the available information on this compound and related compounds, highlight the existing knowledge gaps, and propose the necessary experimental framework to generate the data required for a complete technical guide.

Introduction to this compound

This compound is a fluorinated aliphatic heterocyclic compound. The incorporation of a trifluoromethoxy (-OCF₃) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is also a prevalent feature in many pharmaceuticals. Consequently, this compound is recognized as a valuable building block for the synthesis of novel pharmaceutical compounds.[1]

A multi-gram scale synthesis for this compound has been developed, starting from 4-hydroxypiperidine, confirming its availability for research and development.[2][3]

Current Understanding of Solubility

Specific, quantitative solubility data for this compound is not available in published literature. The information that can be gleaned is qualitative and often inferred from related structures.

A qualitative assessment suggests:

-

Aqueous Solubility: The compound is expected to have low solubility in water. This is attributed to the hydrophobic nature of the trifluoromethoxy group.[4]

-

Organic Solvent Solubility: It is reported to be soluble in organic solvents such as ethanol and dichloromethane.[4] The related compound, 4-(trifluoromethyl)piperidine, is noted to be soluble in alcohols and ethers.[5]

Knowledge Gap: Without experimental determination, it is impossible to provide precise solubility values (e.g., in mg/mL or mol/L) in key aqueous and organic solvent systems. The influence of pH and temperature on its aqueous solubility also remains uncharacterized.

Current Understanding of Stability

Similar to its solubility, the stability profile of this compound has not been experimentally detailed.

General statements indicate:

-

The compound is considered "generally stable under standard laboratory conditions."[4]

-

It is noted to be "sensitive to strong bases or acids," which may lead to degradation.[4]

Inferences from Related Structures:

-

Piperidine Ring Degradation: Studies on the atmospheric degradation of the parent piperidine ring initiated by hydroxyl radicals show that decomposition can occur via H-abstraction from C-H or N-H bonds, leading to the formation of imines, nitrosamines, and other products.[6] Thermal degradation studies of other piperazine derivatives also indicate potential pathways such as ring-opening reactions.

-

Trifluoromethoxy Group Stability: The trifluoromethoxy group is generally considered to be highly stable due to the strength of the C-F bonds. However, its electronic influence on the stability of the adjacent C-O bond and the piperidine ring has not been specifically studied for this molecule.

Knowledge Gap: There are no published forced degradation studies for this compound. The degradation pathways and products under hydrolytic (acidic, basic), oxidative, photolytic, and thermolytic stress are unknown. Consequently, its intrinsic stability is not established, and a stability-indicating analytical method cannot be developed based on current knowledge.

Proposed Experimental Framework for a Comprehensive Technical Guide

To generate the necessary data for an in-depth technical guide, a systematic experimental evaluation is required. The following protocols outline the standard methodologies used in the pharmaceutical industry for such characterization.

Solubility Determination Workflow

A comprehensive assessment of solubility would involve equilibrium solubility studies.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, methanol, ethanol, acetonitrile, dichloromethane, DMSO).

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

The workflow for this process can be visualized as follows:

Caption: Workflow for Experimental Solubility Determination.

The results would be summarized in a data table for easy comparison.

Table 1: Proposed Solubility Data Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water | 25 | To be determined |

| pH 3.0 Buffer | 25 | To be determined |

| pH 7.4 Buffer | 25 | To be determined |

| pH 9.0 Buffer | 25 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies are typically conducted according to ICH guidelines.

Experimental Protocol:

-

Acid/Base Hydrolysis: Expose the compound in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to a specified intensity of UV and visible light as per ICH Q1B guidelines.

-

Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to determine the loss of the parent compound and detect the formation of degradation products. Mass spectrometry (LC-MS) would be used to identify the mass of any significant degradants to aid in structure elucidation.

The logical flow for these studies is as follows:

Caption: Logical Workflow for Forced Degradation Studies.

Conclusion

While this compound is a compound of interest for pharmaceutical development, a comprehensive technical guide on its solubility and stability cannot be authored from the currently available public data. The existing information is qualitative and general. A full understanding requires rigorous experimental work to quantify its solubility in pharmaceutically relevant solvents and to characterize its degradation profile under stress conditions. The proposed experimental frameworks provide a roadmap for generating the necessary data to produce a scientifically sound and valuable technical resource for researchers and drug development professionals.

References

There are no direct authoritative references providing specific quantitative solubility or stability data for this compound. The following references provide context or information on related compounds and methodologies.

- This compound Product Page. EvitaChem.

- 4-(trifluoromethyl)piperidine - Introduction. ChemBK.

- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.

- The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry. 2021.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

- ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996.

Sources

- 1. biomedres.us [biomedres.us]

- 2. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. rjptonline.org [rjptonline.org]

- 4. Buy this compound (EVT-1719815) | 1206984-05-5 [evitachem.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 4-(Trifluoromethoxy)piperidine: From Sourcing to Synthesis and Safe Handling

Executive Summary

4-(Trifluoromethoxy)piperidine is a crucial building block in modern medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth analysis of its commercial availability, key physicochemical properties, scalable synthesis routes, applications in drug discovery, and essential safety protocols for its handling and storage. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[3] Its derivatization is a cornerstone of drug design. The introduction of fluorine-containing moieties is a well-established strategy to modulate a molecule's properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor and can significantly influence molecular conformation without adding significant steric bulk.[2]

This compound provides a ready-to-use core that combines the favorable properties of the piperidine ring with the metabolic and physicochemical advantages of the trifluoromethoxy group, making it a "privileged" building block for targeting a wide range of biological systems.

Physicochemical Properties & Key Identifiers

A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. While the core structure is this compound, it is often supplied and used as a salt (e.g., hydrochloride) to improve handling and solubility. The properties listed below pertain to related and derivative structures, providing a solid baseline for researchers.

| Property | Data | Source |

| Molecular Formula | C₆H₁₀F₃NO | Calculated |

| Molecular Weight | 169.15 g/mol | Calculated |

| CAS Number | 1206984-05-5 | EvitaChem[1] |

| Appearance | Colorless liquid or solid (depending on purity/conditions) | EvitaChem[1] |

| Solubility | Soluble in organic solvents (Ethanol, DCM); low water solubility | EvitaChem[1] |

| Stability | Generally stable under standard lab conditions | EvitaChem[1] |

| Boiling Point (Predicted) | 295.6±40.0 °C (for phenoxy derivative) | ChemicalBook[4] |

| pKa (Predicted) | 9.62±0.10 (for phenoxy derivative) | ChemicalBook[4] |

Commercial Availability and Sourcing

This compound and its derivatives are available from several specialized chemical suppliers. Availability can range from research quantities (grams) to bulk quantities (kilograms), though larger scales may require custom synthesis.

Key Commercial Suppliers:

-

EvitaChem: Lists this compound directly.[1]

-

Sigma-Aldrich (Merck): Offers various trifluoromethyl and trifluoromethoxy-substituted piperidines.[5][6]

-

Fisher Scientific: Distributes related compounds from suppliers like Sigma-Aldrich and Thermo Fisher Scientific.[5][7]

-

Fluorochem: Specializes in fluorinated compounds and lists derivatives like 4-[2-(trifluoromethoxy)phenoxy]piperidine.[8]

Sourcing Considerations:

-

Form: The compound can be sourced as a free base or as a salt (e.g., hydrochloride). The salt form often has better stability and is easier to handle as a solid.

-

Purity: For drug discovery applications, a purity of >95% is typically required. Always request a Certificate of Analysis (CoA) to verify purity and identity via methods like NMR spectroscopy and mass spectrometry.

-

Lead Time: While smaller quantities may be in stock, multi-gram or kilogram orders may have significant lead times due to complex synthesis requirements.

Synthesis and Scale-Up Strategy

A robust and scalable synthesis is crucial for the widespread application of this building block. A convenient, five-stage method for the multi-gram preparation of this compound starting from 4-hydroxypiperidine has been developed, achieving an overall yield of 40%.[9][10]

Synthetic Workflow Diagram

Caption: Multi-stage synthesis of this compound.

Detailed Experimental Protocol (Adapted from Logvinenko et al.)[9][10]

-

Stage 1: N-Acylation: 4-hydroxypiperidine is acylated with benzoyl chloride to protect the nitrogen atom, yielding N-benzoyl-4-hydroxypiperidine. This step is crucial to prevent side reactions at the secondary amine in subsequent steps.

-

Stage 2: Xanthate Formation: The resulting alcohol is converted into an S-methyl xanthate. This transformation prepares the molecule for the key fluorination step.

-

Stage 3: Desulfurization/Fluorination (Hiyama Method): The xanthate intermediate undergoes desulfurative fluorination using N-bromosuccinimide (NBS) and Olah's reagent (pyridine-HF complex). This is the critical step where the trifluoromethoxy group is installed.

-

Stage 4: Reduction of Amide: The N-benzoyl group is reduced to an N-benzyl group. This is a preparatory step for the final deprotection.

-

Stage 5: N-Deprotection: The N-benzyl group is removed using 1-chloroethyl chloroformate to yield the final product, this compound.

-

Verification: The structure and composition of the final compound are confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry and elemental analysis.[9][10]

Applications in Research and Drug Development

The this compound moiety is a valuable component in designing novel therapeutic agents due to its ability to enhance biological activity and improve drug-like properties.

-

Antitubercular Agents: Derivatives such as 4-[4-(Trifluoromethoxy)phenoxy]piperidine are used in the synthesis of compounds being investigated for their efficacy against Mycobacterium tuberculosis.[11] The trifluoromethoxy-phenyl-piperidine scaffold is a key feature in these molecules.

-

Neuropharmacology: Piperidine-based structures are known to interact with receptors and enzymes in the central nervous system.[12] The unique electronic properties of the -OCF₃ group can fine-tune these interactions, making derivatives of this compound promising leads for treatments of neurological disorders.[12][13]

-

Cytochrome P450 Inhibition: Certain derivatives have been identified as inhibitors of cytochrome P450 enzymes like CYP1A2 and CYP2D6.[12] This property is critical in drug metabolism studies and for understanding potential drug-drug interactions.

Safety, Handling, and Storage

Proper handling of fluorinated compounds is paramount. Based on safety data sheets (SDS) for structurally related compounds, this compound and its derivatives should be treated as hazardous chemicals.

Hazard Identification

-

GHS Classification: Typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8][14] Some analogs are harmful if swallowed (H302).[8]

Safe Handling and PPE Workflow

Caption: Workflow for safe handling and personal protective equipment.

Step-by-Step Handling Protocol

-

Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[14][16]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[15]

-

Body Protection: Wear a lab coat or long-sleeved clothing.[14]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[15][16] Prevent dust formation if handling a solid form. Use non-sparking tools if the compound is flammable.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Some suppliers recommend storage at 2-8°C, protected from light.[4][11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][15]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[14][15]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[14]

-

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its commercial availability from specialized suppliers, coupled with a documented multi-gram synthesis, makes it an accessible tool for researchers. The strategic incorporation of the trifluoromethoxy group onto the versatile piperidine core offers a proven pathway to enhance the metabolic stability and biological activity of novel chemical entities. Adherence to rigorous safety and handling protocols is essential to harnessing the full potential of this powerful scaffold in the laboratory.

References

-

Logvinenko, I. G.; Dolovanyuk, V. G.; Kondratov, I. S. The Preparative Synthetic Approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. J. Org. Pharm. Chem. 2021, 19, 3-9. [Link][9]

-

ResearchGate. (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. ResearchGate. [Link][10]

-

Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents. [19]

-

Chemcasts. Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Chemcasts. [Link][20]

-

Angene Chemical. Safety Data Sheet. Angene Chemical. [Link][15]

-

SDSManager. 4-(Trifluoromethyl)piperidine SDS. SDSManager. [Link][17]

-

Fisher Scientific. SAFETY DATA SHEET - 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Fisher Scientific. [Link][14]

-

ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). ResearchGate. [Link][3]

-

PubChem. 4-(Trifluoromethyl)piperidine. National Institutes of Health. [Link][21]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][2]

Sources

- 1. Buy this compound (EVT-1719815) | 1206984-05-5 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6 [amp.chemicalbook.com]

- 5. Sigma Aldrich 4-[4-(Trifluoromethoxy)phenoxy]piperidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 4-(3-Trifluoromethyl-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 12. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.es [fishersci.es]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-(Trifluoromethyl)piperidine SDS - Download & Subscribe for Updates [sdsmanager.com]

- 18. chembk.com [chembk.com]

- 19. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 20. chem-casts.com [chem-casts.com]

- 21. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of 4-(Trifluoromethoxy)piperidine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(trifluoromethoxy)piperidine scaffold has emerged as a privileged motif in medicinal chemistry, imparting a unique combination of physicochemical properties that enhance drug-like characteristics. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a particular focus on their significant contributions to the development of novel therapeutics for central nervous system (CNS) disorders and inflammatory conditions. We will delve into the mechanistic underpinnings of their action as potent enzyme inhibitors and receptor modulators, supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) analyses. This guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the this compound scaffold in their therapeutic discovery programs.

Introduction: The Strategic Advantage of the this compound Moiety

The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block in drug design. The introduction of a trifluoromethoxy (-OCF3) group at the 4-position of the piperidine ring offers several strategic advantages for medicinal chemists.

The trifluoromethoxy group is a highly lipophilic and metabolically stable bioisostere of other functional groups, such as the methoxy or hydroxyl group.[2] Its strong electron-withdrawing nature can significantly influence the pKa of the piperidine nitrogen, affecting its binding to biological targets. Furthermore, the C-F bonds are exceptionally strong, rendering the trifluoromethoxy group resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[3] This enhanced stability, coupled with increased lipophilicity, can also improve a molecule's ability to penetrate the blood-brain barrier, a critical attribute for CNS-targeted therapeutics.[4]

This guide will explore the biological activities of this compound derivatives, focusing on two key areas where they have shown significant promise: inhibition of Fatty Acid Amide Hydrolase (FAAH) and modulation of CNS receptors.

Potent and Selective Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[5] Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][5] Consequently, FAAH has emerged as a highly attractive therapeutic target.

Mechanism of Action and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated as potent and irreversible inhibitors of FAAH. These compounds typically act by carbamylating the catalytic serine residue (Ser241) in the FAAH active site, leading to the formation of a covalent enzyme-inhibitor adduct.[5]

The structure-activity relationship (SAR) of these inhibitors has been explored to optimize their potency and selectivity. Key findings include:

-

The Piperidine Core: The piperidine moiety is crucial for orienting the molecule within the FAAH active site.

-

The Carbamoyl Group: A carbamate or urea functionality is essential for the covalent modification of Ser241.

-

The Aryl Moiety: The nature and substitution pattern of the aryl group attached to the carbamoyl moiety significantly impact potency. The 4-(trifluoromethoxy)phenyl group has been shown to be a favorable substituent in this position.

Quantitative Analysis of FAAH Inhibition

The inhibitory potency of this compound derivatives against FAAH is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative compounds from the literature.

| Compound ID | Structure | FAAH IC50 (nM) | Reference |

| PF-04457845 | 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)-N-(pyridazin-3-yl)piperidine-1-carboxamide | 7.2 | [6] |

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against FAAH using a fluorogenic substrate.

Principle: FAAH cleaves the amide bond of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

AAMCA substrate

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Enzyme and Compound Pre-incubation: In the microplate wells, add the FAAH enzyme and the test compound dilutions. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Workflow for Fluorometric FAAH Inhibition Assay:

Caption: Workflow for a fluorometric FAAH inhibition assay.

Modulation of Central Nervous System (CNS) Targets

The favorable physicochemical properties of this compound derivatives, particularly their potential for enhanced blood-brain barrier penetration, make them attractive candidates for CNS drug discovery.[4]

Dopamine D4 Receptor Antagonism

Recent research has identified 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor.[5] The dopamine D4 receptor is implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Structure-Activity Relationship (SAR) Highlights:

-

The 4,4-difluoropiperidine scaffold is a viable core for D4 receptor binding.

-

The nature of the arylether and the substituent on the piperidine nitrogen are key determinants of potency and selectivity.

Quantitative Data for Dopamine D4 Receptor Antagonists:

| Compound ID | Structure | D4 Receptor Ki (nM) | Reference |

| Compound 14a | A 4,4-difluoropiperidine ether derivative | 0.3 | [5] |

While these compounds exhibit high affinity for the D4 receptor, they have also been shown to have poor microsomal stability and high plasma protein binding, highlighting the need for further optimization of their pharmacokinetic properties.[5]

Other Potential CNS Targets

The versatility of the this compound scaffold suggests its potential for interacting with other CNS targets. For instance, piperidine derivatives have been explored as ligands for sigma-1 receptors, which are implicated in psychiatric disorders like schizophrenia and depression.[7][8] Further screening of this compound libraries against a broader panel of CNS receptors and enzymes is warranted to uncover new therapeutic opportunities.

Pharmacokinetics, Metabolism, and Toxicity Profile

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of a compound class is paramount for its successful development into a therapeutic agent.

ADME Properties

The incorporation of the trifluoromethoxy group is intended to improve metabolic stability.[3] In vitro studies using human liver microsomes are a standard method for assessing the metabolic stability of new chemical entities. While specific ADME data for a wide range of this compound derivatives is not extensively published, general principles suggest that the trifluoromethoxy group can block potential sites of metabolism.[3] However, the overall metabolic fate will depend on the entire molecular structure. For CNS-targeted derivatives, assessing blood-brain barrier penetration using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) is crucial. A study on a fluorinated piperidine derivative showed good oral bioavailability in mice (88.0%) and monkeys (72.4%), indicating that such scaffolds can possess favorable pharmacokinetic properties.[1]

General Workflow for In Vitro Metabolic Stability Assay:

Caption: General workflow for an in vitro metabolic stability assay.

Toxicity Profile

Safety is a primary concern in drug development. While specific toxicity data for this compound derivatives are limited in the public domain, general toxicological principles for piperidine and fluorinated compounds should be considered. Piperidine itself can cause skin and eye irritation, and at high concentrations, may lead to respiratory and CNS toxicity.[9] Early assessment of cytotoxicity in relevant cell lines and later in vivo toxicology studies are essential steps in the development of any new therapeutic candidate based on this scaffold.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery. Their demonstrated activity as potent FAAH inhibitors and selective dopamine D4 receptor antagonists highlights their therapeutic relevance for a range of disorders. The strategic incorporation of the trifluoromethoxy group offers a valuable tool for medicinal chemists to enhance the drug-like properties of piperidine-based molecules.

Future research in this area should focus on:

-

Comprehensive ADME Profiling: Systematic evaluation of the absorption, distribution, metabolism, and excretion properties of novel derivatives to guide the selection of candidates with optimal pharmacokinetic profiles.

-

In-depth Toxicological Assessment: Early and thorough safety evaluation to identify and mitigate any potential liabilities associated with this scaffold.

-

Exploration of New Biological Targets: Broad screening of this compound libraries to uncover novel biological activities and expand their therapeutic applications.

-

Structure-Based Drug Design: Utilizing co-crystal structures of these derivatives with their target proteins to enable the rational design of next-generation inhibitors and modulators with improved potency, selectivity, and pharmacokinetic properties.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of innovative and effective medicines.

References

- BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. BenchChem.

- ChemBK. (2024, April 9). 4-(trifluoromethyl)piperidine.

- Cravatt, B. F., et al. (2008). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Biology, 3(5), 449-459.

- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 327-339.

- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)piperidine. In PubChem. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-[3-(Trifluoromethyl)phenoxy]piperidine.

-

National Center for Biotechnology Information. (n.d.). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In PubChem. Retrieved from [Link]

- Clapper, J. R., et al. (2010). The in vivo efficacy of a novel FAAH inhibitor is tightly coupled to peripheral target engagement. Journal of Pharmacology and Experimental Therapeutics, 332(1), 18-25.

- Sasso, O., et al. (2012). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology, 166(5), 1582-1594.

- Botor, C., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.

- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.

- Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(6), 765-773.

- Brust, P., et al. (2020). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 13(10), 305.

- O'Hagan, D. (2008). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Fluorine Chemistry, 129(8), 757-768.

- BenchChem. (2025). The Trifluoromethoxy-Substituted Phenyl-Imidazole Scaffold: A Deep Dive into Predicted ADME Properties for Drug Discovery. BenchChem.

- Logvinenko, I. G., et al. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9.

- ChemicalBook. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6.

- Kroll, C., et al. (1999). In vivo pharmacokinetics of nitroxides in mice. Magnetic Resonance in Medicine, 42(3), 499-504.

- Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics.

- Carroll, F. I., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1276-1295.

- Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1232, 129994.

- ResearchGate. (n.d.). ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compounds.

- EvitaChem. (n.d.). Buy this compound (EVT-1719815) | 1206984-05-5.

- MySkinRecipes. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine.

Sources

- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-[4-(Trifluoromethoxy)phenoxy]piperidine [myskinrecipes.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System [mdpi.com]

- 9. chembk.com [chembk.com]

The Trifluoromethoxy Group: A Strategic Tool for Optimizing Drug Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals